![molecular formula C26H19Cl2N3 B2914238 1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole CAS No. 861211-50-9](/img/structure/B2914238.png)

1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

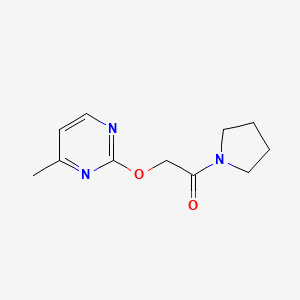

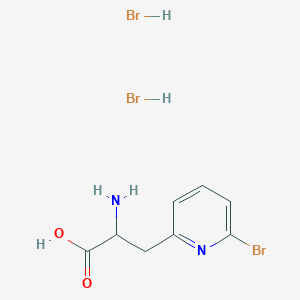

“1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole” is a chemical compound with the molecular formula C15H14Cl2N6O2 . It has an average mass of 381.217 Da and a monoisotopic mass of 380.055542 Da .

Molecular Structure Analysis

The molecular structure of “1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole” is complex, with multiple rings and functional groups . The structure includes two chloropyridinyl groups attached to an indole ring via methylene bridges .Physical And Chemical Properties Analysis

The compound “1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole” has a low solubility in water but good solubility in organic solvents such as ethanol and acetone .Scientific Research Applications

Enantioselective Catalysis

A study by Sun et al. (2007) discusses the enantioselective addition of activated terminal alkynes to 1-acylpyridinium salts, catalyzed by Cu-Bis(oxazoline) complexes. This process enables the synthesis of highly functionalized dihydropyridines with excellent enantioselectivity, demonstrating the potential of using pyridine derivatives in asymmetric synthesis and catalysis (Sun, Yu, Ding, & Ma, 2007).

Coordination Polymers

Patel and Patel (2010) synthesized novel coordination polymers based on a bis-ligand containing indole and 8-hydroxyquinoline moieties. These coordination polymers were prepared with various metal ions and characterized for their microbicidal activity against plant pathogens, highlighting the role of indole derivatives in developing new materials with potential applications in agriculture and material science (Patel & Patel, 2010).

Catalytic Activity in Heck Reactions

Das et al. (2009) explored the catalytic activity of palladium(II) complexes of a pincer (Se,N,Se) ligand for the Heck coupling reaction. The study illustrates the versatility of pyridine derivatives in facilitating efficient catalytic systems for C−C coupling reactions, which are fundamental in organic synthesis (Das, Rao, & Singh, 2009).

Fluorescent Chemosensors

García et al. (2019) reported the synthesis of fluorescent probes based on dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines for the nanomolar detection of Cu2+. This research underlines the application of pyridine derivatives in designing sensitive and selective chemosensors for metal ions, contributing to environmental monitoring and diagnostic applications (García, Romero, & Portilla, 2019).

Nucleophilic Addition Reactions

Gribble et al. (2010) discussed the unique reactivity of bis(phenylsulfonyl)-1H-indole as an electron-deficient indole that undergoes nucleophilic attack at C-3, facilitated by organocuprate reagents. This study contributes to the understanding of indole's reactivity and provides a method for functionalizing indoles at the C-3 position, useful in medicinal chemistry and organic synthesis (Gribble, Qian, Alford, Kishbaugh, & Jones, 2010).

Safety and Hazards

properties

IUPAC Name |

1,3-bis[(6-chloropyridin-3-yl)methyl]-2-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl2N3/c27-24-12-10-18(15-29-24)14-22-21-8-4-5-9-23(21)31(17-19-11-13-25(28)30-16-19)26(22)20-6-2-1-3-7-20/h1-13,15-16H,14,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPBCSMBFODPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CC4=CN=C(C=C4)Cl)CC5=CN=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2914163.png)

![N-(2-chlorobenzyl)-2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B2914165.png)

![(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}-2-propenoic acid](/img/structure/B2914168.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2914169.png)

![[(2,5-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2914171.png)

![2-Pyridineacetonitrile, alpha-[(trimethylsilyl)oxy]-](/img/structure/B2914175.png)

![1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914178.png)